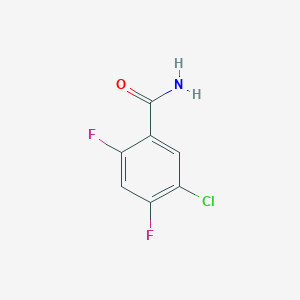
5-Chloro-2,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,4-difluorobenzamide is a chemical compound with the molecular weight of 191.56 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H4ClF2NO . More detailed structural analysis may require additional resources or tools.Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.56 . Its boiling point is approximately 199.9±40.0 °C .Aplicaciones Científicas De Investigación
Synthesis of Benzoylurea Insecticides
5-Chloro-2,4-difluorobenzamide is a key precursor in the synthesis of benzoylurea insecticides such as Teflubenzuron, a novel insecticide effective against pests resistant to traditional insecticides. The synthesis process involves chlorination, reduction, and acylation reactions, leading to high yields and minimal environmental contamination. Teflubenzuron's synthesis demonstrates the reactant's ready availability, high yield, and quality of the product, highlighting its significance in developing environmentally friendly pest control solutions (Feng Shi-long, 2006); (Lu Yang, 2006).
Antidiabetic Agents
Derivatives of this compound have been explored as potential antidiabetic agents. Through synthesis and evaluation, certain compounds have shown significant activity against α-glucosidase, an enzyme target for diabetes management. Molecular docking and dynamic simulation studies further support these findings, indicating the compounds' potential as effective antidiabetic agents with favorable ADMET profiles (Samridhi Thakral et al., 2020).
Anticonvulsant Agents
Research into 4-thiazolidinone derivatives, including compounds related to this compound, has shown promising anticonvulsant activities. These compounds, evaluated through electroshock and pentylenetetrazole-induced lethal convulsion tests, demonstrated significant effects, suggesting their potential utility in treating seizure disorders. Their interactions with benzodiazepine receptors underline a methodical approach to designing new therapeutic agents for neurological conditions (M. Faizi et al., 2017).
Pesticide Development
The compound plays a crucial role in developing novel pesticides, like Bistrifluron, showing potent activity against pests. Its synthesis from 2,6-difluorobenzamide through a series of reactions highlights its utility in creating effective and environmentally safe pest control chemicals (Liu An-chan, 2015).
Structural and Vibrational Investigations
Studies on derivatives of this compound, such as 5-chloro-2-hydroxybenzamide, have provided insights into their structural and vibrational properties. Investigations using Fourier transform infrared and Raman spectra, along with ab initio and DFT methods, offer a deeper understanding of the effects of halogen and hydroxyl groups on these compounds' molecular characteristics, which is essential for their application in various scientific fields (V. Arjunan et al., 2011).
Propiedades
IUPAC Name |
5-chloro-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEZYYARDVDRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603347.png)
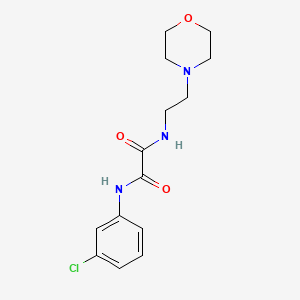
![6-ethyl 3-methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2603352.png)
![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopropylacetamide](/img/structure/B2603353.png)
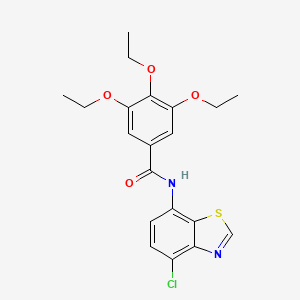


![4-[(2-Bromophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2603359.png)
![(E)-ethyl 5-(4-bromophenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2603360.png)
![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2603361.png)
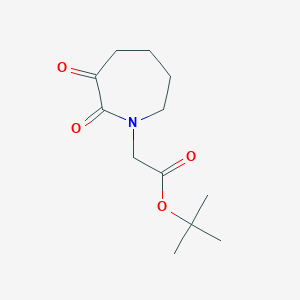
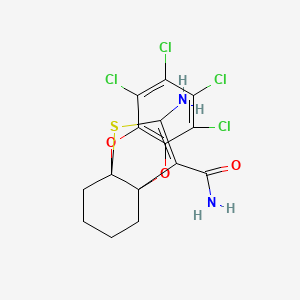
![N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2603367.png)
![N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2603368.png)
